4-(Dichlorofluoromethylsulfonyl)aniline
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Overview
Description
4-(Dichlorofluoromethylsulfonyl)aniline is an organic compound with the molecular formula C7H6Cl2FNO2S This compound is characterized by the presence of a dichlorofluoromethylsulfonyl group attached to an aniline ring
Preparation Methods
The synthesis of 4-(Dichlorofluoromethylsulfonyl)aniline involves several steps. One common method includes the reaction of 4-nitroaniline with dichlorofluoromethane in the presence of a suitable catalyst. The reaction typically occurs under alkaline conditions, and the nitro group is subsequently reduced to an amino group using reducing agents such as hydrazine and water . This method is advantageous due to its high yield, low cost, and suitability for industrial production.
Chemical Reactions Analysis
4-(Dichlorofluoromethylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dichlorofluoromethylsulfonyl group can be replaced by other substituents.
Common Reagents and Conditions: Reagents such as hydrazine, sodium hydroxide, and various catalysts are commonly used in these reactions. Conditions typically involve alkaline environments and controlled temperatures.
Major Products: The major products formed from these reactions include sulfonic acid derivatives, substituted anilines, and reduced amino compounds
Scientific Research Applications
4-(Dichlorofluoromethylsulfonyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Dichlorofluoromethylsulfonyl)aniline involves its interaction with specific molecular targets. The dichlorofluoromethylsulfonyl group can form strong bonds with various biomolecules, leading to alterations in their structure and function. This interaction can affect cellular pathways and processes, making the compound a potential candidate for pharmaceutical applications .
Comparison with Similar Compounds
4-(Dichlorofluoromethylsulfonyl)aniline can be compared with other similar compounds such as:
4-(Trifluoromethylsulfonyl)aniline: This compound has a trifluoromethyl group instead of a dichlorofluoromethyl group, which can lead to differences in reactivity and applications.
4-(Difluoromethylsulfonyl)aniline:
4-(Methylsulfonyl)aniline: This compound has a simpler methylsulfonyl group, making it less reactive compared to the dichlorofluoromethylsulfonyl derivative.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-[dichloro(fluoro)methyl]sulfonylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FNO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEKPGYANDUEMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)C(F)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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